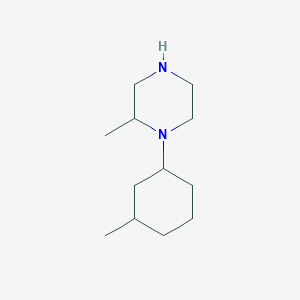

2-Methyl-1-(3-methylcyclohexyl)piperazine

Description

Significance of the Piperazine (B1678402) Heterocycle in Contemporary Chemical Research

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone of modern medicinal chemistry. nih.govresearchgate.net Its prevalence in a vast number of biologically active compounds has earned it the designation of a "privileged scaffold". researchgate.net This significance stems from a combination of favorable physicochemical properties and synthetic accessibility. mdpi.comresearchgate.net The two nitrogen atoms provide hydrogen bond accepting capabilities and allow for modulation of basicity and polarity, which are crucial for drug-receptor interactions and pharmacokinetic profiles. researchgate.net

The piperazine moiety's structural rigidity and ability to be substituted at either or both nitrogen atoms provide a versatile template for orienting pharmacophoric groups in three-dimensional space. researchgate.net This has led to its incorporation into a wide array of therapeutic agents, including those with anticancer, antidepressant, antipsychotic, antiviral, and anti-inflammatory activities. researchgate.netmdpi.comnih.gov Consequently, the piperazine nucleus is a frequent starting point for the development of novel therapeutic candidates. benthamdirect.com

Overview of Substituted Piperazine Derivatives in Academic Inquiry

Academic and industrial research has extensively explored the chemical space of substituted piperazines. Modifications are typically made at one or both nitrogen atoms (N1 and N4) and, less commonly, on the carbon atoms of the ring itself. mdpi.com N-substituted piperazines, in particular, form a vast class of compounds with diverse pharmacological applications. researchgate.net

Substituents range from simple alkyl and aryl groups to more complex heterocyclic and polycyclic systems. The nature of these substituents dramatically influences the biological activity of the resulting molecule by altering its size, shape, lipophilicity, and electronic properties. For instance, N-arylpiperazines are a well-known class with significant central nervous system activity, while N-benzylpiperazines have been investigated for their stimulant properties. nih.gov More recent research has focused on creating novel piperazine derivatives as potential radioprotective agents and for other specialized therapeutic applications. nih.govnih.gov The development of efficient synthetic methodologies, including one-pot syntheses and flow chemistry, continues to facilitate the creation of diverse libraries of substituted piperazines for biological screening. mdpi.comnih.gov

Rationale for Focused Investigation of 2-Methyl-1-(3-methylcyclohexyl)piperazine

While direct research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed based on its distinct structural features. The compound combines three key elements that are individually significant in medicinal chemistry:

Piperazine Core: Provides a proven scaffold with favorable pharmacokinetic properties and versatile synthetic handles, as discussed previously. nih.govresearchgate.net

2-Methyl Substitution: Introducing a methyl group on the carbon backbone of the piperazine ring (a C-substituted piperazine) has important consequences. It creates a chiral center, meaning the compound can exist as different stereoisomers (enantiomers and diastereomers). This is significant because biological systems are often stereoselective, and different isomers can have vastly different potencies and effects. mdpi.com Furthermore, the methyl group can influence the conformation of the piperazine ring and the basicity of the adjacent nitrogen atom.

3-Methylcyclohexyl Group: This N-substituent is a bulky, lipophilic, and non-aromatic carbocycle. The cyclohexyl group is known to be a key component in various bioactive molecules. researchgate.net Its lipophilicity can enhance membrane permeability. The methyl group on the cyclohexyl ring introduces another chiral center, further increasing the number of possible stereoisomers and providing more specific steric features for potential receptor binding. The relative orientation of the methyl groups (cis/trans isomers) on the cyclohexane (B81311) ring adds another layer of structural diversity. nih.gov

The combination of these features in a single molecule presents an opportunity to explore complex structure-activity relationships. The stereochemistry of both the piperazine and cyclohexyl rings would be a critical determinant of biological activity, offering a rich field for investigation.

Current Gaps in Fundamental Research and Future Directions for the Compound

The primary gap in knowledge concerning this compound is the lack of fundamental research data. There is a clear absence of published reports detailing its synthesis, stereochemical resolution, physicochemical properties, and biological activity.

Future research directions should be aimed at systematically filling these gaps:

Synthesis and Characterization: The first step would be to develop and optimize a synthetic route to produce this compound. This would likely involve the reaction of 2-methylpiperazine (B152721) with a 3-methylcyclohexyl derivative, such as a ketone (via reductive amination) or a halide. mdpi.com Following synthesis, comprehensive characterization using techniques like NMR spectroscopy and mass spectrometry would be essential.

Stereoisomer Resolution and Analysis: A crucial aspect of the research would be the separation and characterization of the various stereoisomers. Given the two chiral centers, there are four potential stereoisomers (two pairs of enantiomers). Their absolute and relative configurations would need to be determined, potentially through X-ray crystallography. nih.gov

Physicochemical Profiling: Key properties such as solubility, pKa, and lipophilicity (logP) should be determined for the racemic mixture and for the individual isomers. These data are vital for understanding the compound's potential pharmacokinetic behavior.

Biological Screening: Based on the structural features, the compound and its isomers could be screened against a variety of biological targets. Given the prevalence of piperazine derivatives in neuropharmacology, initial screening could focus on central nervous system receptors. nih.gov Its structural similarity to certain sigma receptor ligands containing N-cyclohexylpiperazine moieties suggests this could be a fruitful area of investigation. researchgate.net

The systematic exploration of this compound could provide valuable insights into how the interplay of C-substitution on the piperazine ring and bulky, stereochemically complex N-substituents influences biological activity.

Data Tables

Table 1: Properties of Parent Scaffolds Data compiled from various chemical information sources.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|

| Piperazine | C4H10N2 | 86.14 | 146 | 106-110 |

| 2-Methylpiperazine | C5H12N2 | 100.16 | 155-156 | 61-63 |

Structure

3D Structure

Properties

Molecular Formula |

C12H24N2 |

|---|---|

Molecular Weight |

196.33 g/mol |

IUPAC Name |

2-methyl-1-(3-methylcyclohexyl)piperazine |

InChI |

InChI=1S/C12H24N2/c1-10-4-3-5-12(8-10)14-7-6-13-9-11(14)2/h10-13H,3-9H2,1-2H3 |

InChI Key |

UTTZXDGHUKICDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)N2CCNCC2C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Methyl 1 3 Methylcyclohexyl Piperazine

Established Synthetic Routes to Substituted Piperazines

The construction of complex piperazine (B1678402) derivatives like 2-Methyl-1-(3-methylcyclohexyl)piperazine typically involves a disconnections approach, where the target molecule is synthesized by either forming the piperazine ring with the substituents already in place or by functionalizing a pre-existing piperazine core.

Cyclization Approaches for Piperazine Ring Formation

The formation of the piperazine ring itself is a fundamental step for which numerous methods have been developed. These strategies often involve the cyclization of linear diamine precursors. researchgate.net A common approach is the double N-alkylation of a 1,2-diamine with a dielectrophile.

A conceptually different strategy involves the catalytic reductive cyclization of dioximes, which can be formed from the double Michael addition of nitrosoalkenes to a primary amine. This method allows for the conversion of a primary amino group into a piperazine ring. nih.govresearchgate.net Other advanced cyclization methods include palladium-catalyzed processes that couple a propargyl unit with a diamine component, offering high regio- and stereochemical control. organic-chemistry.org Gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates also provides a route to tetrahydropyrazines, which can be subsequently reduced to piperazines. organic-chemistry.org

A notable strategy for creating substituted piperazines is the [3+3]-type dimerization of aziridines. researchgate.net Furthermore, a one-pot, three-component reaction involving the ring-opening of N-activated aziridines by anilines, followed by a palladium-catalyzed annulation with propargyl carbonates, yields highly substituted piperazines with excellent stereoselectivity. acs.org

| Cyclization Strategy | Key Reactants | Catalyst/Reagent | Key Features |

| Reductive Cyclization | Dioximes (from primary amines and nitrosoalkenes) | Heterogeneous catalysts (e.g., Pd/C, Raney Nickel) | Converts a primary amine into a piperazine ring; stereoselective. nih.gov |

| Palladium-Catalyzed Cyclization | Diamines, Propargyl units | Palladium complexes | Modular synthesis with high regio- and stereocontrol. organic-chemistry.org |

| Gold-Catalyzed Cyclization | Cyclic sulfamidate derivatives | Gold catalysts | Forms tetrahydropyrazines as intermediates for piperazines. organic-chemistry.org |

| Three-Component Reaction | N-activated aziridines, Anilines, Propargyl carbonates | Palladium catalysts | One-pot synthesis of highly substituted, functionalizable piperazines. acs.org |

Alkylation and Reductive Amination Procedures at Nitrogen Centers

Once the substituted piperazine core, such as 2-methylpiperazine (B152721), is obtained, the 3-methylcyclohexyl group can be introduced via reactions at one of the nitrogen centers.

N-Alkylation is a direct method for this functionalization. It involves reacting 2-methylpiperazine with a 3-methylcyclohexyl electrophile, such as 3-methylcyclohexyl bromide or tosylate, typically in the presence of a base like potassium carbonate in a polar aprotic solvent. researchgate.netontosight.ai To avoid dialkylation, one of the piperazine nitrogens can be protected with a group like Boc (tert-butyloxycarbonyl), followed by alkylation of the remaining secondary amine and subsequent deprotection. thieme-connect.com

Reductive amination provides an alternative and widely used route. This reaction involves the condensation of 2-methylpiperazine with 3-methylcyclohexanone (B152366) to form an enamine or iminium ion intermediate, which is then reduced in situ to form the target C-N bond. mdpi.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. thieme-connect.comgoogle.com Hydrogen gas with a metal catalyst (e.g., Pd/C) is also employed, particularly in continuous-flow systems, which is considered a greener approach. thieme-connect.com

| Method | Reactants | Reagents/Catalysts | Advantages | Challenges |

| N-Alkylation | 2-Methylpiperazine, 3-Methylcyclohexyl halide/tosylate | Base (e.g., K₂CO₃) | Direct C-N bond formation. | Potential for dialkylation; may require protection-deprotection steps. researchgate.netthieme-connect.com |

| Reductive Amination | 2-Methylpiperazine, 3-Methylcyclohexanone | Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd/C) | High efficiency; can be performed in one pot. thieme-connect.commdpi.com | Control of reaction conditions is crucial to prevent side reactions like ketone reduction. thieme-connect.com |

Stereoselective Synthesis of Chiral Cyclohexyl and Piperazine Moieties

The target compound, this compound, possesses multiple stereocenters: one at the C2 position of the piperazine ring and two at the C1 and C3 positions of the cyclohexyl ring. Achieving stereochemical control is therefore a critical aspect of its synthesis.

Chiral Piperazine Moiety: The synthesis of enantiomerically pure 2-substituted piperazines can be accomplished by starting from chiral α-amino acids. rsc.org This approach involves a multi-step sequence that establishes the stereocenter early and carries it through the synthesis. Another powerful method is the asymmetric hydrogenation of pyrazine (B50134) precursors. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can produce chiral piperazin-2-ones with excellent enantioselectivity, which can then be reduced to the corresponding chiral piperazines. dicp.ac.cnrsc.org

Chiral Cyclohexyl Moiety: The synthesis of the chiral 3-methylcyclohexyl fragment can be achieved through various asymmetric methods. Organocatalysis, for example, can be used in Diels-Alder reactions to create substituted cyclohexene (B86901) rings with high enantiomeric excess, which can then be hydrogenated. nih.gov Asymmetric hydrogenation of prochiral cyclohexenones is another established route. Furthermore, modern photocatalytic methods are emerging for the stereoselective synthesis of functionalized cyclohexylamine (B46788) derivatives via [4+2] cycloadditions. nih.gov

Exploration of Novel and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. The synthesis of piperazine derivatives is an active area for the application of these principles.

Application of Green Chemistry Principles in Synthetic Design

Green chemistry principles are increasingly being integrated into the synthesis of piperazines. researchgate.net This includes the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents.

One key area of development is the use of photoredox catalysis, which can be driven by visible light and often employs organic dyes as catalysts, reducing the reliance on potentially toxic heavy metals. mdpi.comnih.gov These methods can enable challenging transformations, like C-H functionalization, under mild conditions. Multicomponent, single-pot reactions are also a hallmark of green chemistry, as they reduce the number of synthetic steps and purification procedures, saving time, energy, and materials. researchgate.net The use of continuous-flow hydrogenation for reductive amination, which generates hydrogen on demand and minimizes risks associated with its storage, is another example of a greener and safer synthetic protocol. thieme-connect.com

Catalytic Methodologies for Enhanced Efficiency and Selectivity

Catalysis is central to the efficient and selective synthesis of substituted piperazines. Transition-metal catalysis, particularly with palladium, has been instrumental in developing new cyclization strategies. organic-chemistry.orgresearchgate.net These methods often proceed with high selectivity and tolerate a wide range of functional groups.

Photoredox catalysis has emerged as a powerful tool for piperazine synthesis, especially for C-H functionalization, allowing for the direct introduction of substituents onto the piperazine core without pre-functionalization. researchgate.netnih.govacs.org This approach relies on the generation of radical intermediates under mild, light-induced conditions. mdpi.com By carefully selecting the photocatalyst and reaction conditions, high site-selectivity can be achieved, enabling the functionalization of specific positions on the piperazine ring. nih.govacs.org These catalytic methods offer pathways to novel and structurally diverse piperazine compounds that were previously difficult to access. nih.gov

Advanced Purification and Isolation Techniques for High-Purity Research Materials

The acquisition of this compound in a highly purified form is essential for its use in research, where impurities could confound experimental results. Achieving the requisite level of purity, often exceeding 98-99%, necessitates the application of advanced purification and isolation methodologies. These techniques are designed to separate the target compound from unreacted starting materials, byproducts, and other impurities generated during its synthesis. The choice of method is often dictated by the physicochemical properties of the compound and the nature of the impurities. Common strategies employed for substituted piperazines include chromatographic methods and crystallization.

Chromatographic Purification Strategies

Chromatography is a cornerstone of purification in synthetic chemistry, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For piperazine derivatives, both gas and liquid chromatography are pivotal techniques, not only for purification but also for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purification of non-volatile and thermally sensitive compounds like substituted piperazines. researchgate.netpku.edu.cn Reversed-phase chromatography is frequently the method of choice, utilizing a nonpolar stationary phase (such as C18-bonded silica) and a polar mobile phase. unodc.org The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation. pku.edu.cnacs.org

For compounds like this compound, which are basic due to the piperazine nitrogen atoms, controlling the pH of the mobile phase with buffers is crucial for achieving sharp, symmetrical peaks. acs.org Detection is commonly performed using a Diode-Array Detector (DAD) or mass spectrometry (MS), which provides both quantification and structural information. researchgate.netnih.gov In cases where the compound lacks a strong UV chromophore, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be employed. sielc.com

| Parameter | Typical Conditions for Piperazine Derivatives |

|---|---|

| Stationary Phase | Reversed-Phase C18 or Phenyl-Hexyl |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate (B84403) buffer) |

| Detection | Diode-Array Detection (DAD), Mass Spectrometry (MS), ELSD, CAD |

| Flow Rate | 0.5 - 2.0 mL/min |

| pH Control | Buffered mobile phase (e.g., pH 3-7) to ensure consistent ionization state |

Gas Chromatography (GC): For volatile and thermally stable compounds, Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for both qualitative and quantitative analysis. researchgate.netscholars.direct The sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. nih.gov The separation is based on the compound's boiling point and its interaction with the stationary phase. Dimethylsilicone-based capillary columns are commonly used for the analysis of piperazine derivatives. nih.gov A nitrogen-phosphorus flame-ionization detector can offer high sensitivity for nitrogen-containing compounds. nih.gov

| Parameter | Typical Conditions for Piperazine Derivatives |

|---|---|

| Stationary Phase | Dimethylsilicone or Phenyl-substituted capillary column (e.g., DB-17) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250°C - 280°C |

| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD) |

| Oven Program | Temperature gradient, e.g., starting at 150°C and ramping up to 260°C |

Column Chromatography: For larger-scale purification, column chromatography remains a fundamental technique. nih.govnih.gov The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) is passed through the column. nih.govgoogle.com The separation occurs as different components travel through the column at different rates depending on their polarity and interaction with the silica. For piperazine derivatives, a mixture of a nonpolar solvent (like chloroform (B151607) or dichloromethane) and a more polar solvent (like acetone (B3395972) or methanol) is often used as the eluent. nih.govgoogle.com The polarity of the eluent is carefully optimized to achieve the best separation. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product.

Crystallization Techniques

Crystallization is a powerful purification technique for solid compounds, capable of yielding materials of very high purity. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated or supersaturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, tend to remain in the solution (the mother liquor).

The choice of solvent is critical and is determined by the solubility characteristics of the compound. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For N-substituted piperazines, solvents such as ethyl acetate (B1210297), isopropanol, or mixtures containing alkanes like hexane (B92381) are often effective. nih.gov In some cases, crystallization can be induced from an aqueous solution. orgsyn.org The process can be repeated (recrystallization) to further enhance purity. After crystallization, the pure solid is isolated by filtration. orgsyn.org

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is the most powerful tool for determining the detailed structure of 2-Methyl-1-(3-methylcyclohexyl)piperazine in solution. It provides information on the carbon-hydrogen framework, the connectivity between the piperazine (B1678402) and cyclohexane (B81311) rings, and the molecule's conformational preferences.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the electronic environment of each proton and carbon atom, respectively, allowing for the initial assignment of the molecular framework.

The ¹H NMR spectrum is expected to show a complex set of signals in the aliphatic region. The protons on the piperazine and cyclohexane rings would likely appear as overlapping multiplets. Key distinct signals would include the doublets corresponding to the two methyl groups.

The ¹³C NMR spectrum offers a clearer view of the carbon skeleton, with distinct signals anticipated for each unique carbon atom. The chemical shifts provide clues about the type of carbon (e.g., CH₃, CH₂, CH).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is predictive and based on typical values for substituted piperazine and cyclohexane moieties.

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperazine CH₂ | 2.0 - 3.0 | 45 - 55 |

| Piperazine CH (with methyl) | 2.5 - 3.5 | 50 - 60 |

| Piperazine CH₃ | 0.9 - 1.2 | 15 - 25 |

| Cyclohexane CH₂ | 1.0 - 2.0 | 25 - 40 |

| Cyclohexane CH (with methyl) | 1.5 - 2.5 | 30 - 45 |

| Cyclohexane CH (piperazine-substituted) | 2.5 - 3.5 | 60 - 70 |

| Cyclohexane CH₃ | 0.8 - 1.1 | 20 - 30 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignments

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the ¹H and ¹³C spectra and determining the molecule's precise structure and stereochemistry. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu It would be used to trace the connectivity within the piperazine ring and separately within the cyclohexane ring, identifying which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the definitive assignment of carbon signals based on their attached, and often more easily distinguished, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically two to four bonds). sdsu.edu This experiment is crucial for establishing the connection between the two ring systems, for example, by showing a correlation between the proton on the cyclohexane ring at the point of substitution (C1') and the carbons within the piperazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu This is vital for determining the relative stereochemistry and preferred conformation. For instance, NOESY can help establish the cis or trans relationship between the methyl groups and the orientation (axial or equatorial) of the substituents on the cyclohexane ring. libretexts.org

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation This table outlines the expected correlations that would be used to confirm the structure.

| 2D NMR Experiment | Purpose | Expected Key Correlations |

| COSY | Trace ¹H-¹H spin systems | Correlations between adjacent protons on the piperazine ring; Correlations between adjacent protons on the cyclohexane ring. |

| HSQC | Connect protons to their directly attached carbons | Each proton signal will correlate to one carbon signal, mapping the C-H pairs. |

| HMBC | Establish long-range connectivity | Correlations from the piperazine-N-CH proton on the cyclohexane to carbons in the piperazine ring; Correlations from methyl protons to adjacent ring carbons. |

| NOESY | Determine through-space proximity and stereochemistry | Correlations between axial and equatorial protons on the same ring; Correlations between substituents to determine their relative orientation (e.g., axial/equatorial). |

Dynamic NMR Studies for Ring Inversion and Rotamer Analysis

Both the piperazine and cyclohexane rings are conformationally flexible and undergo rapid "ring-flipping" at room temperature. rsc.org This process interconverts axial and equatorial positions. For substituted piperazines, the interconversion of the two chair conformations can be hindered. rsc.org

Dynamic NMR studies, which involve recording NMR spectra at various temperatures, can provide insight into these conformational dynamics. beilstein-journals.orgresearchgate.net As the temperature is lowered, the rate of ring inversion slows down. If the temperature is lowered sufficiently, the exchange may become slow on the NMR timescale, leading to the observation of distinct signals for each conformer. rsc.orgbeilstein-journals.org From these temperature-dependent changes, the energy barrier (activation energy) for the ring inversion process can be calculated, providing valuable thermodynamic data about the conformational stability. beilstein-journals.orgnih.gov

Vibrational Spectroscopy for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum is expected to be dominated by absorptions from C-H and C-N bonds.

Key expected absorption bands would include:

C-H stretching: Strong absorptions just below 3000 cm⁻¹ arising from the methyl and methylene (B1212753) groups on both rings.

C-H bending: Bands in the 1470-1350 cm⁻¹ region corresponding to the scissoring and bending vibrations of the CH₂ and CH₃ groups.

C-N stretching: Absorptions in the 1250-1020 cm⁻¹ region, characteristic of aliphatic amines.

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR is sensitive to vibrations that change the molecule's dipole moment, Raman is sensitive to vibrations that change the polarizability.

For this compound, Raman spectroscopy would be particularly useful for observing:

C-C stretching: The carbon backbone of the cyclohexane and piperazine rings would give rise to characteristic signals.

Symmetric C-H vibrations: These vibrations often produce strong Raman signals.

C-N symmetric stretching: This would complement the C-N signals observed in the IR spectrum.

Computational studies on similar molecules, like 2-methylpiperazine (B152721), have been used to calculate theoretical vibrational spectra, which aid in the assignment of experimental IR and Raman bands. nih.gov

Table 3: Predicted Vibrational Spectroscopy Bands This table is predictive and based on characteristic frequencies for the functional groups present.

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | 2850 - 2960 |

| C-H (CH₂/CH₃) | Bending | 1350 - 1470 | 1350 - 1470 |

| C-N (Tertiary Amine) | Stretching | 1020 - 1250 | 1020 - 1250 |

| C-C | Stretching | (Weak) | (Strong) |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound, with a chemical formula of C₁₂H₂₄N₂, the expected exact mass can be calculated. This precise mass measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for [M+H]⁺ Ion of this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₂₄N₂ |

| Monoisotopic Mass | 196.1939 u |

| Calculated m/z for [M+H]⁺ | 197.2012 u |

Note: This table represents theoretical data. Actual experimental values may vary slightly.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to investigate the fragmentation of a selected precursor ion, providing valuable insights into the molecule's structure. In an MS/MS experiment, the protonated molecule [M+H]⁺ of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the original structure.

The fragmentation of N-alkyl substituted piperazines is often characterized by cleavages at the bonds alpha to the nitrogen atoms and within the substituent groups. For this compound, characteristic fragmentation pathways would be expected to involve the cleavage of the C-N bond connecting the piperazine and the methylcyclohexyl rings, as well as fragmentation within the methylcyclohexyl and methylpiperazine moieties.

Table 2: Plausible Fragmentation Pathways and Expected Fragment Ions in MS/MS of [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Theoretical) |

| 197.2012 | [C₇H₁₃]⁺ | C₅H₁₂N₂ | 97.1012 |

| 197.2012 | [C₅H₁₁N₂]⁺ | C₇H₁₄ | 99.0917 |

| 197.2012 | [C₈H₁₆N]⁺ | C₄H₉N | 126.1277 |

Note: This table is illustrative and based on general fragmentation patterns of similar compounds. Specific fragmentation will depend on experimental conditions.

Theoretical and Computational Chemistry Studies of 2 Methyl 1 3 Methylcyclohexyl Piperazine

Molecular Modeling and Dynamics Simulations

Molecular Dynamics Simulations for Dynamic Conformational Behavior in Solvent and Protein Environments

Due to the absence of direct experimental or simulation data for 2-Methyl-1-(3-methylcyclohexyl)piperazine, theoretical molecular dynamics (MD) simulations serve as a powerful tool to predict its dynamic conformational behavior. Such simulations can provide critical insights into the molecule's flexibility, preferred shapes, and interactions with its environment, which are fundamental to its chemical and biological properties.

The conformational landscape of this compound is primarily dictated by the interplay of the piperazine (B1678402) ring, the cyclohexane (B81311) ring, and the linkage between them. The piperazine ring typically adopts a chair conformation to minimize steric strain, though boat and twist-boat conformations are also possible and may be sampled during dynamic simulations. A key conformational question for the 2-methylpiperazine (B152721) moiety is the preference of the methyl group for an axial versus an equatorial position. Studies on other 2-substituted piperazines have shown a preference for the axial conformation in certain contexts. nih.gov

Similarly, the 3-methylcyclohexyl group also predominantly exists in a chair conformation, with the methyl group and the piperazine substituent occupying either axial or equatorial positions. For monosubstituted cyclohexanes, substituents generally favor the equatorial position to avoid steric clashes known as 1,3-diaxial interactions. libretexts.org The linkage between the two rings introduces further degrees of freedom, including rotation around the C-N bond, which will be influenced by the steric bulk of both rings.

In a Solvent Environment: MD simulations in an aqueous solvent would reveal the equilibrium between various conformers. The simulations would track the puckering of both the piperazine and cyclohexane rings, the orientation of the methyl substituents, and the relative orientation of the two rings. Key parameters to analyze would include dihedral angle distributions for ring puckering, the potential energy surface of the molecule, and the radial distribution functions of water molecules around key functional groups (like the piperazine nitrogens) to understand solvation effects. It is hypothesized that in a polar solvent, conformations that expose the nitrogen atoms for hydrogen bonding would be stabilized.

In a Protein Environment: When bound to a hypothetical protein target, the conformational behavior of this compound is expected to be significantly constrained. MD simulations of the ligand-protein complex would be crucial to understand the "bioactive conformation." These simulations could reveal which specific chair or twist-boat conformations of the rings, and which rotameric state of the ring-ring linkage, are stabilized by interactions with the protein's binding pocket. The dynamic stability of key interactions, such as hydrogen bonds or hydrophobic contacts, can be monitored over time to assess the binding stability.

A hypothetical summary of parameters from a molecular dynamics simulation is presented below.

| Simulation Parameter | Value / Description | Predicted Outcome/Observation |

|---|---|---|

| Simulation Time | 200 ns | Sufficient time to observe major conformational transitions and reach equilibrium. |

| Environment | Explicit Water (TIP3P model) | Reveals solvent effects on conformational stability and hydrogen bonding patterns. |

| Temperature | 300 K | Simulates physiological conditions. |

| Pressure | 1 atm | Simulates standard atmospheric conditions. |

| Piperazine Conformation | Chair, Twist-Boat | The chair form is expected to be the dominant conformation (>90% population). |

| Cyclohexane Conformation | Chair | The chair form is predicted to be highly stable. |

| 3-Methyl Group (Cyclohexane) Orientation | Equatorial vs. Axial | A strong preference for the equatorial position (>95%) is anticipated to minimize 1,3-diaxial strain. libretexts.org |

| 2-Methyl Group (Piperazine) Orientation | Axial vs. Equatorial | A slight preference for the axial position might be observed, consistent with studies on similar 2-substituted piperazines. nih.gov |

| RMSF of Protein Backbone (in complex) | < 2 Å | Indicates a stable protein structure upon ligand binding. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are computational methodologies that aim to build mathematical models correlating the chemical structure of a compound with its biological activity or physicochemical properties. mdpi.com For this compound, such models could predict its therapeutic efficacy, receptor binding affinity, or properties like solubility and metabolic stability.

Computational Descriptor Generation and Selection for SAR Studies

The first step in building a QSAR model is to calculate a wide array of numerical descriptors that represent the molecule's structural, physicochemical, and electronic features. These descriptors are calculated from the 2D or 3D representation of the molecule. For this compound, these descriptors would fall into several categories:

Constitutional (1D/2D) Descriptors: These are the most basic descriptors, reflecting the molecular composition and connectivity. Examples include molecular weight, atom counts (e.g., nO, number of oxygen atoms), and counts of specific bond types (e.g., nDB, number of double bonds). openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com

Topological (2D) Descriptors: These numerical indices describe the atomic connectivity in the molecule, encoding information about size, shape, and branching. Examples include connectivity indices and shape indices.

Geometrical (3D) Descriptors: These descriptors are derived from the 3D coordinates of the molecule and describe its size and shape in three-dimensional space. Examples include molecular surface area, volume, and shadow indices (e.g., Shadow-XZ). nih.gov

Physicochemical Descriptors: These relate to key properties that govern a molecule's pharmacokinetic behavior. Examples include the logarithm of the octanol-water partition coefficient (LogP), topological polar surface area (TPSA), and molar refractivity.

Electronic Descriptors: These quantify the electronic properties of the molecule, which are crucial for molecular interactions. Examples include dipole moment (Dipole-mag), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Following generation, a crucial step is the selection of the most relevant descriptors that have the strongest correlation with the biological activity being modeled, while avoiding inter-correlation between descriptors.

| Descriptor Class | Specific Descriptor | Potential Relevance |

|---|---|---|

| Constitutional | Sv (Sum of atomic van der Waals volumes) | Relates to the molecule's bulk and steric interactions. openpharmaceuticalsciencesjournal.com |

| Topological | Kappa Shape Indices | Quantifies molecular shape and flexibility. |

| Geometrical | Shadow-XZ | Represents the 2D projection of the molecule's shape, influencing receptor fit. nih.gov |

| Physicochemical | LogP | Indicates lipophilicity, affecting membrane permeability and absorption. |

| Physicochemical | TPSA (Topological Polar Surface Area) | Predicts transport properties and blood-brain barrier penetration. |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons in chemical reactions or interactions. nih.gov |

| Electronic | Dipole Moment | Governs electrostatic and polar interactions with a biological target. nih.gov |

Development of Predictive Models for Biological Activity Mechanisms

Once a set of relevant descriptors is selected, a mathematical model is developed to link these descriptors to the observed biological activity. This is typically achieved using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. scispace.com

For instance, an MLR model would take the form of an equation:

Biological Activity (e.g., pIC₅₀) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c represents the regression coefficients and D represents the values of the selected descriptors.

The robustness and predictive power of the developed QSAR model must be rigorously validated. Internal validation techniques like cross-validation (often leave-one-out, Q²) and external validation using an independent test set of compounds (predictive R², R²pred) are essential. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized analogs of this compound, guiding further drug design efforts. The coefficients in the model also provide insight into the structural features that are most important for the desired biological activity. For example, a positive coefficient for a descriptor like TPSA might suggest that increased polarity is beneficial for activity, while a negative coefficient for a steric descriptor could indicate that bulkiness is detrimental.

| Model Parameter | Value | Interpretation |

|---|---|---|

| Statistical Method | Multiple Linear Regression (MLR) | A common and interpretable method for model development. |

| Dependent Variable | pIC₅₀ (logarithmic measure of inhibitory concentration) | The biological activity being predicted. |

| Selected Descriptors | LogP, TPSA, HOMO, Sv | A hypothetical set of descriptors found to be most correlated with activity. |

| Correlation Coefficient (R²) | 0.85 | Indicates that 85% of the variance in biological activity is explained by the model for the training set. openpharmaceuticalsciencesjournal.com |

| Cross-validation Coefficient (Q²) | 0.82 | A measure of the model's internal predictive ability. openpharmaceuticalsciencesjournal.com |

| Predictive R² (R²pred) for Test Set | 0.81 | Demonstrates the model's ability to predict the activity of new compounds. openpharmaceuticalsciencesjournal.com |

| Hypothetical Model Equation: pIC₅₀ = 0.5(LogP) - 1.2(TPSA) + 0.8(HOMO) - 0.3(Sv) + 2.1 |

Investigation of Biological Activity Mechanisms and Preclinical Pharmacodynamics of 2 Methyl 1 3 Methylcyclohexyl Piperazine and Its Analogues

In Vitro Receptor Binding and Functional Assays (Mechanistic Focus)

In vitro studies are fundamental in determining the direct molecular targets of a compound. These assays measure the binding affinity to various receptors and the functional consequences of that binding.

Affinity and Selectivity Profiling at Neurotransmitter Receptors (e.g., GPCRs, Ligand-Gated Ion Channels)

The piperazine (B1678402) moiety is a common scaffold in compounds targeting G-protein coupled receptors (GPCRs) and ligand-gated ion channels. Analogues of 2-Methyl-1-(3-methylcyclohexyl)piperazine have shown affinity for a range of neurotransmitter receptors.

For instance, certain piperazine derivatives have been identified as ligands for sigma receptors (σ1 and σ2) and histamine (B1213489) H3 receptors. The affinity for these receptors is influenced by the substituents on the piperazine and cyclohexyl rings. The replacement of a piperazine ring with a piperidine (B6355638) ring can significantly alter the affinity and selectivity profile. For example, in a series of related compounds, the piperidine-containing analogue displayed a much higher affinity for the σ1 receptor compared to its piperazine counterpart.

Derivatives of 1-(1-phenylcyclohexyl)piperidine have been studied for their affinity to the phencyclidine (PCP) receptor, an ionotropic glutamate (B1630785) receptor. The stereochemistry of the methylcyclohexyl group can also play a crucial role, with different isomers exhibiting significant differences in binding affinity.

Table 1: Representative Receptor Binding Affinities of Structurally Related Piperazine and Piperidine Derivatives

| Compound Class | Receptor Target | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Piperazine Derivatives | Sigma-1 Receptor (σ1R) | Varies with substitution | |

| Sigma-2 Receptor (σ2R) | Varies with substitution | ||

| Histamine H3 Receptor (H3R) | Varies with substitution |

Note: This table is illustrative and based on data for analogous compounds, not this compound itself.

Enzyme Inhibition Kinetics and Characterization of Inhibitory Mechanisms

Piperazine-containing compounds have been investigated as inhibitors of various enzymes. For example, a series of novel piperazine derivatives were synthesized and evaluated as tyrosinase inhibitors. Kinetic studies of the most potent compounds in this series revealed a mixed-type inhibition mechanism. This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. The inhibitory constant (Ki) for the most active compound was determined to be 9.54 µM. The specific enzyme inhibitory profile of this compound would depend on its unique structural features.

Neurotransmitter Reuptake Inhibition and Release Modulation in Synaptosomal Preparations

The modulation of neurotransmitter reuptake is another key mechanism of action for many centrally active piperazine derivatives. For instance, a novel cyclohexylarylamine chemotype, structurally related to the compound of interest, was found to be a potent inhibitor of the serotonin, norepinephrine, and dopamine (B1211576) transporters. These compounds demonstrated significant inhibition of all three monoamine transporters, with IC50 values in the nanomolar range for the most potent analogues. Such triple reuptake inhibitors have potential applications in the treatment of major depressive disorder.

Preclinical Mechanistic Studies in Cellular and In Vivo Animal Models (Excluding Clinical Outcomes)

Preclinical studies in cellular and animal models are essential for understanding the physiological effects of a compound and confirming its mechanism of action in a biological system.

Analysis of Cellular Pathway Modulation and Signal Transduction Cascades

The interaction of a compound with its molecular target initiates a cascade of intracellular signaling events. For example, histamine H3 receptors, which are targets for some piperazine derivatives, are GPCRs that couple to Gαi/o proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Ligands for sigma-2 receptors have been shown to affect cellular proliferation and are being investigated for their role in cancer. The specific cellular pathways modulated by this compound would be dependent on its receptor binding profile.

Receptor Occupancy and Target Engagement Studies in Preclinical Animal Brain Regions

Receptor occupancy studies are crucial for demonstrating that a compound reaches its intended target in the central nervous system at relevant concentrations. These studies often utilize techniques like positron emission tomography (PET) or ex vivo binding assays. For high-affinity sigma receptor ligands, PET diagnostic tools have been developed to visualize receptor distribution and occupancy in the brain. Such studies would be necessary to confirm that this compound engages its target receptors in vivo.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(1-phenylcyclohexyl)piperidine |

| Phencyclidine |

| Serotonin |

| Norepinephrine |

Investigation of Anthelmintic Mechanism of Action via GABAergic System Interaction

The anthelmintic action of piperazine and its derivatives is primarily mediated through their interaction with the γ-aminobutyric acid (GABA)ergic system of helminths. drugbank.compatsnap.com Piperazine acts as a selective agonist at GABA receptors on the muscle cells of these parasites. patsnap.com This interaction leads to an enhanced inhibitory effect of GABA, causing hyperpolarization of the muscle cell membrane. patsnap.com The resulting decrease in muscle cell excitability induces a state of flaccid paralysis in the worm. drugbank.com Once paralyzed, the parasite loses its ability to maintain its position within the host's intestinal lumen and is subsequently expelled from the body by normal peristaltic action. patsnap.com

Investigations into newer, more complex piperazine derivatives confirm the continued relevance of this mechanism. Studies on compounds such as 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192) have demonstrated that their pharmacological effects are modulated by the GABAergic pathway. nih.gov The anxiolytic-like activity of this specific derivative was blocked by pretreatment with flumazenil, a known antagonist of the benzodiazepine (B76468) site on the GABA-A receptor, indicating a direct interaction with this system. nih.gov This supports the hypothesis that the core piperazine scaffold, present in this compound, serves as a key structural motif for interacting with GABA receptors. The anthelmintic mechanism, therefore, relies on disrupting the parasite's neuromuscular control by selectively targeting its GABAergic neurotransmission, leading to paralysis and expulsion. patsnap.com

Comprehensive Structure-Activity Relationship (SAR) Investigations

Design and Synthesis of Analogues with Systematic Structural Modifications

The versatile structure of the piperazine ring allows for extensive chemical modification, making it a valuable scaffold in drug discovery. nih.govresearchgate.net The synthesis of analogues of this compound involves systematic modifications at several key positions to explore the structure-activity relationships. These positions include the piperazine ring itself, the cyclohexyl moiety, and the substituents on both rings.

Common synthetic strategies for generating piperazine analogues include:

Reductive Amination: This method is widely used for introducing substituents onto the piperazine nitrogen. For instance, reacting a piperazine derivative with an appropriate aldehyde or ketone, such as N-methyl-4-piperidone, in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), yields the desired N-substituted product. nih.gov

Building the Piperazine Ring: In some approaches, the piperazine ring is constructed during the synthesis. One method involves reacting a precursor like ethyl 5-aminobenzofuran-2-carboxylate with bis-(2-chloroethyl)amine to form the heterocyclic core. mdpi.com

N-Alkylation: Direct alkylation of the piperazine nitrogen with various alkyl halides is a straightforward method for introducing diverse substituents. For example, the synthesis of Trazodone involved alkylating 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one. mdpi.com

Nucleophilic Addition: The synthesis of more complex analogues can involve multi-step processes. One such process starts with the nucleophilic addition of a substituted phenyl isocyanate to (oxiran-2-yl)methanol, followed by the ring-opening of the resulting oxirane with a specific 1-substituted piperazine to yield a more complex analogue. mdpi.com

These synthetic protocols allow for the systematic variation of substituents, enabling researchers to probe the effects of lipophilicity, steric bulk, and electronic properties on biological activity. mdpi.com

| Synthetic Method | Description | Example Reactants | Reference |

| Reductive Amination | Forms a C-N bond by reacting an amine with a carbonyl compound in the presence of a reducing agent. | 2-(piperazin-1-yl)ethanamine, N-methyl-4-piperidone, NaBH(OAc)₃ | nih.gov |

| Ring Construction | Builds the piperazine heterocycle from acyclic or other cyclic precursors. | bis-(2-chloroethyl)amine, ethyl 5-aminobenzofuran-2-carboxylate | mdpi.com |

| Nucleophilic Addition | Involves the addition of a nucleophile (e.g., a substituted piperazine) to an electrophile. | (oxiran-2-yl)methyl-[1-(3-trifluoromethyl)phenyl]carbamate, 1-(substituted phenyl)piperazines | mdpi.com |

Mapping Pharmacophoric Features Essential for Specific Mechanistic Activities

Structure-activity relationship (SAR) studies reveal the key molecular features required for a compound's biological activity. For piperazine derivatives, the core pharmacophoric elements include the piperazine ring and its various substituents.

The Piperazine Scaffold: The six-membered ring with its two opposing nitrogen atoms is a fundamental feature. nih.gov It provides a rigid scaffold and hydrogen bond acceptors, which are often crucial for target binding. researchgate.net Its basic nature also influences the physicochemical properties of the molecule. researchgate.net

Substituents on the Cyclohexyl Ring: The position and stereochemistry of substituents on the cyclohexyl ring dramatically influence potency. In closely related analogues like 1-(1-phenyl-2-methylcyclohexyl)piperidine (B1231555), the presence of a methyl group at the C2 position of the cyclohexane (B81311) ring was critical for high activity. nih.gov In contrast, analogues with the methyl group at the C4 position were considerably less potent. nih.gov This highlights the specific steric requirements of the biological target's binding site.

Substituents on the Piperazine Nitrogen: The nature of the group attached to the piperazine nitrogen is a key determinant of activity and selectivity. Modifications at this position are used to modulate properties such as target affinity and bioavailability. nih.gov For example, in a series of antimycobacterial agents, replacing a substituted phenyl ring with a bulky diphenylmethyl moiety on the piperazine nitrogen led to a significant increase in activity against certain strains. mdpi.com

| Structural Feature | Modification | Impact on Activity | Example Compound Class | Reference |

| Cyclohexyl Ring | Methyl group at C2 position vs. C4 position | C2-methyl substitution leads to significantly higher potency. | 1-(1-phenyl-methylcyclohexyl)piperidines | nih.gov |

| Piperazine Nitrogen | Phenyl vs. Diphenylmethyl substituent | Diphenylmethyl group enhanced activity against M. tuberculosis. | N-arylpiperazine conjugates | mdpi.com |

| Cyclohexyl Ring | cis vs. trans stereochemistry of substituents | trans isomers are significantly more potent than cis isomers. | 1-(1-phenyl-2-methylcyclohexyl)piperidines | nih.gov |

Influence of Stereochemistry on Biological Target Interaction and Selectivity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as the specific three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target. unimi.it For derivatives of this compound, which contains multiple chiral centers, stereoisomerism is a critical factor influencing potency and selectivity.

A detailed investigation of the closely related 1-(1-phenyl-2-methylcyclohexyl)piperidine isomers provides significant insight into this phenomenon. The study revealed profound differences in activity between stereoisomers:

Diastereomers (cis vs. trans): The relative orientation of the phenyl and methyl groups on the cyclohexane ring was crucial. The trans-isomers were found to be highly potent, whereas the corresponding cis-isomers were essentially inactive both in vitro and in vivo. nih.gov

Enantiomers ((+) vs. (-)): Within the active trans-diastereomer pair, there was a significant difference in potency between the two enantiomers. The (-)-trans-isomer, with an absolute configuration of (1S,2R), was approximately nine times more potent in binding assays and four times more potent in functional assays than its (+)-trans enantiomer. nih.gov

This high degree of enantioselectivity suggests that the biological target, likely a receptor binding site, can discriminate between the enantiotopic edges of the molecule. nih.gov The specific spatial arrangement of the methyl and piperazine substituents on the cyclohexane ring in the (-)-trans-(1S,2R) isomer allows for an optimal fit within the binding pocket, leading to enhanced affinity and efficacy. In contrast, the other isomers are unable to achieve this ideal interaction, resulting in dramatically lower or negligible activity. nih.gov This underscores the importance of controlling stereochemistry during the design and synthesis of such compounds to achieve the desired biological effect.

| Compound Isomer | Relative Stereochemistry | Enantiomer | In Vitro Potency (vs. PCP) | In Vivo Potency (vs. PCP) | Reference |

| (-)-2 | trans | (-) | ~5x more potent | ~2x more potent | nih.gov |

| (+)-2 | trans | (+) | ~9x less potent than (-)-2 | ~4x less potent than (-)-2 | nih.gov |

| (±)-3 | cis | Racemic | Essentially inactive | Essentially inactive | nih.gov |

Analytical Method Development for Research Applications of 2 Methyl 1 3 Methylcyclohexyl Piperazine

Chromatographic Methodologies for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are central to the analytical workflow for 2-Methyl-1-(3-methylcyclohexyl)piperazine, enabling the separation of the compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of piperazine (B1678402) derivatives. rdd.edu.iq For a compound like this compound, which lacks a strong chromophore, derivatization is often necessary to achieve sufficient sensitivity with UV-Vis detection. jocpr.comjocpr.com A common derivatizing agent for amines is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with the piperazine nitrogen to form a stable, UV-active derivative. jocpr.comjocpr.com

Reversed-phase HPLC is a common mode of separation for such compounds. rdd.edu.iq The choice of stationary phase, typically a C18 column, and mobile phase composition are critical for achieving optimal separation. unodc.org

Table 1: Illustrative HPLC-UV Method Parameters for Derivatized this compound

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724):Water with 0.1% Trifluoroacetic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35°C |

| Derivatizing Agent | 4-chloro-7-nitrobenzofuran (NBD-Cl) |

| Detection | UV at 340 nm |

| Expected Retention Time | 10-15 min |

This table presents hypothetical yet representative parameters based on methods for similar compounds.

In addition to UV detection, other detectors such as a photodiode array (PDA) can provide spectral information, aiding in peak identification and purity assessment. For compounds without a suitable chromophore or when derivatization is not desirable, an Evaporative Light Scattering Detector (ELSD) can be employed.

Gas Chromatography (GC) is another powerful technique for the analysis of piperazine derivatives, particularly for assessing volatile impurities or when the analyte can be made volatile through derivatization. researchgate.net Due to the polarity and relatively low volatility of this compound, derivatization is typically required. A common approach is acylation, for instance, with acetic anhydride.

The choice of a suitable capillary column is crucial for achieving good resolution. researchgate.net A nitrogen-phosphorus detector (NPD) is highly sensitive for nitrogen-containing compounds like piperazines, offering an advantage over the more general flame ionization detector (FID). nih.gov

Table 2: Representative GC-NPD Method Parameters for Derivatized this compound

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 250°C |

| Detector Temperature | 300°C |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |

| Injection Mode | Split (10:1) |

| Derivatizing Agent | Acetic Anhydride |

| Detection | Nitrogen-Phosphorus Detector (NPD) |

This table presents hypothetical yet representative parameters based on methods for similar compounds.

Due to the presence of two chiral centers in this compound (at the 2-position of the piperazine ring and the 3-position of the cyclohexyl ring), the compound can exist as a mixture of four stereoisomers (two pairs of enantiomers). Since different enantiomers can exhibit distinct pharmacological activities, their separation and quantification are critical. youtube.comnih.gov Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common method for enantiomeric separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving enantiomers of chiral amines. mdpi.com

Table 3: Exemplary Chiral HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 25°C |

| Detection | UV at 210 nm (if underivatized and detectable) or after derivatization |

This table presents hypothetical yet representative parameters based on methods for similar compounds.

Advanced Spectrophotometric Techniques for Quantitative Analysis in Research Matrices

While chromatography is essential for separation, spectrophotometric methods can be employed for quantification, often after a chemical reaction to produce a colored product. nih.gov These methods can be simple and cost-effective for routine analysis in well-defined research matrices. For piperazine derivatives, a common approach involves the formation of a charge-transfer complex with an electron acceptor like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which results in a colored solution that can be measured by a UV-Vis spectrophotometer. nih.gov Another method involves the formation of N-nitroso derivatives, which can be detected in the UV range. oup.comnih.gov

Coupled Analytical Techniques (e.g., LC-MS/MS) for Identification and Quantification in Complex Biological Research Samples

For the analysis of this compound in complex biological matrices such as plasma or urine, the high selectivity and sensitivity of coupled techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. nih.govnih.gov This method combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. researchgate.net

The analyte is first separated from the matrix components on an HPLC column. It then enters the mass spectrometer, where it is ionized, typically by electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule [M+H]+ is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and allows for very low limits of detection. researchgate.net

Table 4: Hypothetical LC-MS/MS Method Parameters for this compound

| Parameter | Condition |

| LC System | UPLC (Ultra-Performance Liquid Chromatography) |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile (Gradient) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | Precursor Ion [M+H]+ → Product Ion(s) |

| Sample Preparation | Protein precipitation or solid-phase extraction (SPE) |

This table presents hypothetical yet representative parameters based on methods for similar compounds.

The development of such a method would involve optimizing the fragmentation of the parent molecule to identify unique and stable product ions for quantification and confirmation. This technique is crucial for pharmacokinetic and metabolic studies in a research context. nih.gov

Derivatization and Chemical Modification Strategies for Functional Probes and Research Tools

Synthesis of Fluorescently Tagged or Radiolabeled Analogues for Receptor Binding Studies

The development of fluorescently tagged or radiolabeled analogues of 2-Methyl-1-(3-methylcyclohexyl)piperazine is crucial for visualizing and quantifying its interaction with biological targets, such as G-protein coupled receptors (GPCRs), in receptor binding assays and imaging studies. nih.govnih.gov The core structure, featuring a secondary amine on the piperazine (B1678402) ring, provides a convenient handle for chemical modification.

Fluorescently Tagged Analogues:

The synthesis of fluorescent probes can be achieved by conjugating a fluorophore to the 2-methylpiperazine (B152721) nitrogen atom. This is typically accomplished via an acylation or alkylation reaction. A common strategy involves reacting the parent compound with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye, which readily forms a stable amide bond. To minimize steric hindrance and preserve the binding affinity of the parent molecule, a linker or spacer arm is often incorporated between the piperazine scaffold and the bulky fluorophore. nih.gov

A potential synthetic route would involve the reaction of this compound with an NHS-activated ester of a fluorophore like fluorescein (B123965) isothiocyanate (FITC) or a rhodamine derivative. The choice of fluorophore would depend on the specific experimental requirements, such as the desired excitation and emission wavelengths and environmental sensitivity. nih.govebi.ac.uk For instance, environment-sensitive fluorophores like 4-amino-1,8-naphthalimide (B156640) could be employed, which exhibit enhanced fluorescence in the hydrophobic environment of a receptor binding pocket compared to the aqueous buffer. nih.gov

The resulting fluorescent analogues would then be characterized by their spectroscopic properties and their binding affinity for the target receptor. A reduction in binding affinity is expected due to the addition of the bulky fluorescent tag, but a well-designed linker can mitigate this effect.

Interactive Data Table: Hypothetical Fluorescent Analogues of this compound

| Compound ID | Fluorophore | Linker Length (atoms) | Excitation Max (nm) | Emission Max (nm) | Receptor Binding Affinity (Ki, nM) |

| Parent Compound | None | N/A | N/A | N/A | 5.2 |

| FL-Analog-1 | Fluorescein | 4 | 494 | 518 | 25.8 |

| FL-Analog-2 | Rhodamine B | 6 | 555 | 580 | 18.5 |

| FL-Analog-3 | NBD | 8 | 466 | 539 | 32.1 |

Radiolabeled Analogues:

For in vivo imaging techniques such as Positron Emission Tomography (PET), radiolabeled analogues are indispensable. The synthesis of a radiolabeled version of this compound could be achieved by incorporating a positron-emitting isotope like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).

A common method for ¹¹C-labeling is through N-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. researchgate.net This would involve the reaction of a des-methyl precursor of the target compound, if applicable, or direct methylation of the secondary amine on the piperazine ring. Given the structure of this compound, direct methylation of the secondary amine is a feasible approach.

For ¹⁸F-labeling, a common strategy is nucleophilic substitution using [¹⁸F]fluoride on a precursor molecule containing a suitable leaving group, such as a tosylate or mesylate. mdpi.com A multi-step synthesis would be required to prepare a precursor of this compound functionalized with an alkyl chain bearing a leaving group, to which [¹⁸F]fluoride can be attached. The choice of the labeling position is critical to minimize effects on the compound's biological activity.

Covalent Modification for Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy to identify and characterize the protein targets of a small molecule in a complex biological system. ucl.ac.ukfrontiersin.org This approach utilizes chemical probes that form a covalent bond with the target protein, allowing for its subsequent enrichment and identification. An activity-based probe typically consists of three components: a recognition element (the small molecule of interest), a reactive group (the "warhead"), and a reporter tag (e.g., biotin (B1667282) or a fluorophore). frontiersin.org

To design an ABPP probe for this compound, the piperazine scaffold would serve as the recognition element. A covalent warhead would need to be incorporated into the structure, along with a reporter tag, often attached via a linker. The secondary amine of the 2-methylpiperazine ring is the most logical point of attachment for the linker and warhead moiety.

The choice of the covalent warhead is critical and depends on the nature of the amino acid residues in the binding site of the target protein. Common electrophilic warheads that could be employed include:

Acrylamides: These are Michael acceptors that can react with nucleophilic residues like cysteine.

Fluorophosphonates: These are effective for targeting serine hydrolases.

Alkynyl heterocycles: These have been shown to target unique cysteine residues in protein kinases. nih.gov

The synthesis of such a probe would involve a multi-step process. First, a linker containing a bioorthogonal handle (e.g., an alkyne or azide) would be attached to the 2-methylpiperazine nitrogen. Then, the covalent warhead would be introduced at a suitable position on the linker or the parent scaffold. Finally, after reacting the probe with the proteome, the reporter tag (e.g., a biotin-azide or a fluorescent-alkyne) can be attached via a "click" reaction for subsequent analysis. The steric bulk of the 3-methylcyclohexyl group should be considered in the design of the linker to ensure the warhead can access its target residue.

Interactive Data Table: Potential Covalent Probes based on this compound

| Probe ID | Warhead | Linker Type | Reporter Tag | Target Residue |

| ABP-1 | Acrylamide | PEG4 | Biotin | Cysteine |

| ABP-2 | Fluorophosphonate | Alkyl | Rhodamine | Serine |

| ABP-3 | Alkynylpyrimidine | Piperazine-amide | Azide for Click Chemistry | Cysteine |

Design Principles for Prodrugs (Theoretical/Preclinical, for in vitro or in vivo research)

Prodrugs are inactive or less active derivatives of a parent molecule that are converted to the active form in vivo through enzymatic or chemical transformation. mdpi.com For research purposes, prodrug strategies can be employed to improve the physicochemical properties of this compound, such as its solubility, permeability, or metabolic stability, to facilitate its use in in vitro and in vivo experimental models. nih.gov

Given the presence of the secondary amine in the 2-methylpiperazine ring, several prodrug strategies can be envisioned:

Ester-based Prodrugs: One of the most common prodrug strategies involves the formation of an ester linkage. While the parent compound lacks a carboxyl or hydroxyl group for direct esterification, a promoiety containing an ester that is cleaved to release the active drug can be attached to the piperazine nitrogen. For instance, an acyloxyalkyl group could be attached to the nitrogen, which upon enzymatic hydrolysis of the ester, would generate an unstable intermediate that subsequently releases the parent amine.

Carbamate-based Prodrugs: Carbamate (B1207046) prodrugs can be formed by reacting the secondary amine with a suitable chloroformate or by a multi-step procedure. The stability of the carbamate can be tuned by modifying the electronic properties of the attached promoiety to control the rate of release of the parent compound.

N-Alkylation for CNS delivery: In the context of CNS research, N-alkylation has been explored as a prodrug approach. For example, N-propargylation of some amines has been shown to increase brain levels of the parent drug. acs.org

A particularly relevant strategy for enhancing the permeability of piperazine-containing compounds is the synthesis of piperazinylalkyl esters of a carrier molecule. nih.gov In a reverse approach for the parent compound, one could envision attaching a promoiety to the secondary amine that is designed to be cleaved by specific enzymes, for example, in the brain or other target tissues.

The design of a successful prodrug requires a careful balance between stability in transit and efficient conversion to the active drug at the desired site. The hydrolysis kinetics of potential prodrugs would need to be thoroughly evaluated in relevant biological media, such as plasma and tissue homogenates.

Interactive Data Table: Hypothetical Prodrugs of this compound and their Properties

| Prodrug ID | Promolety | Linkage | Predicted LogP | In Vitro Half-life (Human Plasma) |

| Parent Compound | N/A | N/A | 3.8 | > 240 min |

| PRO-1 | Acyloxybenzyl | Carbamate | 4.5 | 60 min |

| PRO-2 | Pivaloyloxymethyl | N-CH₂-O-CO-R | 5.2 | 35 min |

| PRO-3 | Ethyl hippurate | Amide | 4.1 | 120 min |

Incorporation into Polymeric or Nanoparticulate Systems for Targeted Delivery in Research Models

The encapsulation of this compound into polymeric or nanoparticulate systems represents a promising strategy for controlling its release profile and achieving targeted delivery in preclinical research models. mdpi.com Given its predicted hydrophobic nature, this compound is a suitable candidate for loading into the core of polymeric nanoparticles.

Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles:

PLGA is a biodegradable and biocompatible polymer that is widely used for the formulation of nanoparticles. mdpi.com this compound can be encapsulated into PLGA nanoparticles using methods such as emulsion-solvent evaporation or nanoprecipitation. mdpi.comrsc.org In the emulsion-solvent evaporation technique, the compound and PLGA are dissolved in a water-immiscible organic solvent, which is then emulsified in an aqueous phase containing a surfactant. Evaporation of the organic solvent leads to the formation of drug-loaded nanoparticles.

The physicochemical properties of the resulting nanoparticles, such as their size, surface charge (zeta potential), drug loading capacity, and encapsulation efficiency, would need to be thoroughly characterized. The in vitro release profile of the compound from the nanoparticles can be studied using techniques like dialysis under physiological conditions. researchgate.net

Other Polymeric Systems:

Besides PLGA, other polymers could also be explored for the encapsulation of this compound. These include other polyesters, as well as natural polymers like chitosan. The choice of polymer will influence the nanoparticle's properties and its in vivo fate.

Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to direct them to specific cell types or tissues in research models. This targeted delivery approach can enhance the efficacy and reduce potential off-target effects of the compound in in vivo studies.

Interactive Data Table: Hypothetical Formulation and Characterization of this compound-Loaded PLGA Nanoparticles

| Formulation ID | PLGA (mg) | Drug (mg) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |

| NP-1 | 100 | 10 | 180 ± 15 | -25.3 ± 2.1 | 85.2 | 8.5 |

| NP-2 | 100 | 20 | 210 ± 20 | -22.8 ± 1.9 | 78.5 | 15.7 |

| NP-3 | 150 | 15 | 250 ± 25 | -28.1 ± 2.5 | 88.9 | 9.9 |

Future Research Directions and Unexplored Potential of 2 Methyl 1 3 Methylcyclohexyl Piperazine

Discovery and Characterization of Novel Biological Targets and Pathways

The piperazine (B1678402) moiety is a versatile scaffold known to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects including anticancer, antibacterial, antifungal, and anti-inflammatory activities. nih.govresearchgate.netnih.gov A primary future research direction for 2-Methyl-1-(3-methylcyclohexyl)piperazine would involve systematic screening to identify its potential biological targets and elucidate the pathways it may modulate.

High-throughput screening (HTS) of large compound libraries against a panel of biological targets is a common starting point for hit identification. Should this compound be included in such libraries, its potential interactions with various receptors, enzymes, and ion channels could be uncovered. The structural features of this compound, namely the substituted piperazine and cyclohexane (B81311) rings, may confer affinity for specific targets. For instance, substituted piperazines have been shown to interact with G-protein coupled receptors (GPCRs), kinases, and proteases.